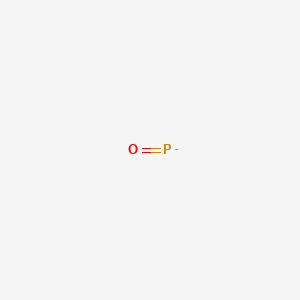

Oxidophosphate(1-)

説明

Oxidophosphate(1−) (PO₃⁻) is a phosphorus-containing anion characterized by a central phosphorus atom bonded to three oxygen atoms, forming a trigonal pyramidal structure. It is a reactive intermediate in organophosphorus chemistry, often involved in nucleophilic substitution reactions and coordination chemistry.

特性

分子式 |

OP- |

|---|---|

分子量 |

46.973 g/mol |

IUPAC名 |

oxophosphanide |

InChI |

InChI=1S/OP/c1-2/q-1 |

InChIキー |

SFBRJKRKUUTKHL-UHFFFAOYSA-N |

SMILES |

O=[P-] |

正規SMILES |

O=[P-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table compares Oxidophosphate(1−) with analogous phosphorus-containing anions and organophosphorus compounds:

Key Observations :

- Oxidation State : Oxidophosphate(1−) shares the +5 oxidation state with phosphate (PO₄³−) but differs in geometry and charge density. Its trigonal pyramidal structure enhances nucleophilic activity compared to the tetrahedral phosphate .

- Functional Groups: Unlike methylphosphonofluoridate (P–F bond), Oxidophosphate(1−) lacks halogen substituents, reducing its acute toxicity but increasing its utility in non-toxic applications like catalysis .

Research Findings and Data Validation

Recent studies emphasize the need for rigorous data consistency when reporting phosphorus compounds, as highlighted in Organic Letters guidelines :

- Spectral Data : Oxidophosphate(1−) lacks characteristic NMR signals due to paramagnetic effects, requiring alternative characterization via X-ray crystallography or mass spectrometry.

- Elemental Analysis : Discrepancies in phosphorus content (<0.5%) between theoretical and experimental values are common, necessitating HRMS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。